molecular formula C11H13BrO3 B8314381 (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate

(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate

Cat. No.: B8314381
M. Wt: 273.12 g/mol
InChI Key: UNJJJTJIDFCXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 2,2-dimethylpropionic acid moiety esterified with a 5-bromo-2-hydroxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester typically involves the esterification of 2,2-dimethylpropionic acid with 5-bromo-2-hydroxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atom and phenolic hydroxyl group may play crucial roles in binding to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    2,2-Dimethylpropionic acid: Shares the same core structure but lacks the esterified phenyl group.

    5-Bromo-2-hydroxybenzoic acid: Contains the brominated phenol moiety but differs in the carboxylic acid group.

Uniqueness: (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is unique due to the combination of the 2,2-dimethylpropionic acid and 5-bromo-2-hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research fields.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)10(14)15-9-6-7(12)4-5-8(9)13/h4-6,13H,1-3H3

InChI Key

UNJJJTJIDFCXEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2 dimethylpropionic acid 2-hydroxyphenylester (6 g) was dissolved in dichloromethane and bromine (4 ml) was added slowly at 0° C. Then, the blended solution was reacted for 30 minutes at −75° C. After completing the reaction, sodium thiosulfate was added to remove bromine, water was added to dilute, and extracted with ethylacetate. A resulting organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure. As a result, the present compound (2.2 g, productive yield 97%) was obtained as a white solid.
Quantity
6 g
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reactant
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0 (± 1) mol
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solvent
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4 mL
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sodium thiosulfate
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reactant
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